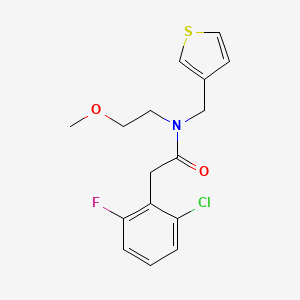

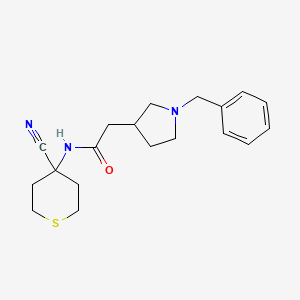

![molecular formula C8H14ClNO2 B2852149 Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride CAS No. 2416218-09-0](/img/structure/B2852149.png)

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C8H14ClNO2 . It is a derivative of azabicyclohexane, a class of compounds that are of interest in pharmaceutical research .

Synthesis Analysis

The synthesis of similar azabicyclohexane derivatives has been reported in the literature. One method involves the cyclopropanation of 2,5-dihydropyrrole with ethyl diazoacetate (EDA) in the presence of a rhodium catalyst . Another approach involves the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H . This indicates that the compound has a bicyclic structure with a three-membered ring fused to a six-membered ring. The six-membered ring contains a nitrogen atom, and the three-membered ring is a cyclopropane ring .Physical And Chemical Properties Analysis

“Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride” is a solid compound . It has a molecular weight of 191.66 . The compound should be stored in an inert atmosphere at 2-8 degrees Celsius .Scientific Research Applications

Potential Antitumor Agents

A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo [3.1.0]hexane frameworks have been studied as potential antitumor agents . The compounds have demonstrated a significant effect on the distribution of HeLa and CT26 cells across the cell cycle stage, with accumulation of cells in SubG1 phase and induced apoptosis .

Antiproliferative Activity

The antiproliferative activity of products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines . The most effective among the screened compounds show IC 50 in the range from 4.2 to 24.1 μM for all tested cell lines .

Synthesis of Fluorinated Compounds

The synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives via photochemical process of commercially available maleimides and in situ generated CF 2 H(CH 3)CHN 2 has been developed . Decoration of organic molecules with fluorinated groups often affects their physicochemical and biological properties such as metabolic stability and lipophilicity .

Development of New Drugs

The 3-azabicyclo [3.1.0]hexyl ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry . Representative examples of this type of application are potent μ opioid receptor antagonist 1 for the treatment of pruritus, the ketohexokinase (KHK) inhibitor 2 for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist 3, and T-type calcium channel inhibitor 4 .

Synthesis of Complex Alkaloid-like Compounds

Diastereoselective synthesis of biologically interesting complex alkaloid-like compounds with spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane moieties has been described . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo [3.1.0]hexane derivatives in high yields and diastereoselectivities .

6. Development of Efficient Methods for Synthesis In the context of increasing scientific and practical demands, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The synthesis and study of azabicyclohexane derivatives, including “Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride”, are of interest in pharmaceutical research . Future work could involve the development of more efficient synthesis methods, the study of the compound’s biological activity, and its potential application in drug discovery .

properties

IUPAC Name |

ethyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-11-7(10)8-3-6(8)4-9-5-8;/h6,9H,2-5H2,1H3;1H/t6-,8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLVMVRPIVJYLB-QMGYSKNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]12C[C@H]1CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

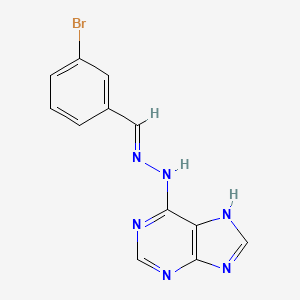

![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)

![5-(2-chlorobenzyl)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one](/img/structure/B2852071.png)

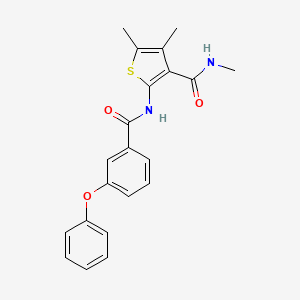

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)

![N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2852076.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)

![N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2852082.png)

![N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2852083.png)

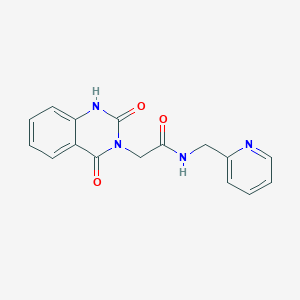

![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2852086.png)